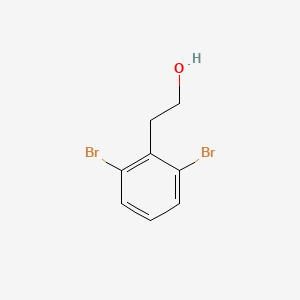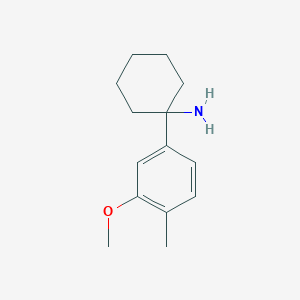
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and cyclopropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methylbenzenesulfonamide: This compound shares the cyclopropyl and sulfonamide groups but lacks the thiazole ring.
4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide: This compound shares the thiazole and sulfonamide groups but lacks the cyclopropyl group.
Uniqueness
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the thiazole ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13N3O2S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-5-7(14-8(9-2)10-5)15(12,13)11-6-3-4-6/h6,11H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
LBAPPVWVZICQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)







aminedihydrochloride](/img/structure/B13597217.png)


